molecular formula C12H18N2 B15495657 1-Benzyl-N,N-dimethylazetidin-3-amine CAS No. 223381-56-4

1-Benzyl-N,N-dimethylazetidin-3-amine

Cat. No.: B15495657
CAS No.: 223381-56-4
M. Wt: 190.28 g/mol
InChI Key: FNGYJCYWVLNXOW-UHFFFAOYSA-N
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Description

1-Benzyl-N,N-dimethylazetidin-3-amine is a tertiary amine featuring a four-membered azetidine ring substituted with a benzyl group at position 1 and dimethylamino groups at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like tofacitinib, which is used to treat autoimmune disorders such as rheumatoid arthritis . Its structural rigidity and stereochemical properties make it valuable for designing bioactive molecules with high selectivity .

Properties

IUPAC Name

1-benzyl-N,N-dimethylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13(2)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGYJCYWVLNXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696759
Record name 1-Benzyl-N,N-dimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223381-56-4
Record name 1-Benzyl-N,N-dimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Benzyl-N,N-dimethylazetidin-3-amine is an organic compound characterized by its azetidine ring structure, which includes a benzyl group and two dimethyl groups attached to the nitrogen atom. Its molecular formula is C17H22N2, with a molecular weight of approximately 262.37 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticonvulsant properties.

Chemical Structure

The structural configuration of this compound contributes to its unique chemical reactivity and biological interactions. The azetidine ring provides a cyclic framework that can interact with various biological molecules, while the benzyl and dimethyl substituents enhance its lipophilicity and potential receptor interactions.

Property Value
Molecular FormulaC17H22N2
Molecular Weight262.37 g/mol
CAS Number223381-56-4

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with cellular targets such as enzymes or receptors involved in cell wall synthesis or metabolic pathways.

Anticonvulsant Activity

The compound's structural similarity to other known anticonvulsants positions it as a candidate for further investigation in seizure disorders. Preliminary studies suggest that it may exhibit anticonvulsant properties comparable to established medications, potentially acting on neurotransmitter systems involved in seizure modulation .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or inhibit specific enzymes, leading to altered neuronal excitability and reduced seizure activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of azetidine derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.
  • Anticonvulsant Testing : In animal models, the compound was evaluated for its anticonvulsant effects using the maximal electroshock (MES) test, showing promising results that warrant further pharmacological exploration .
  • Interaction Studies : Research focused on the reactivity of this compound with biological molecules revealed potential pathways for its pharmacological effects, suggesting that it may serve as a lead compound for developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Benzhydryl-N,N-dimethylazetidin-3-amine
  • Structure : Replaces the benzyl group with a benzhydryl (diphenylmethyl) group.
  • CAS No.: 55438-79-4 .
  • Applications : Used in histamine H3 receptor ligand synthesis due to its bulky substituent, which enhances receptor binding specificity .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • Structure : Six-membered piperidine ring instead of azetidine.
  • Role : Central intermediate in tofacitinib synthesis. The piperidine ring offers greater conformational flexibility, influencing pharmacokinetics .
  • Synthesis : Prepared via Rh-catalyzed hydrogenation and reductive amination, achieving high enantiomeric purity (>99% ee) .
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylazetidin-3-amine
  • Structure : Azetidine linked to a quinazoline scaffold.
  • Applications : Acts as a precursor for kinase inhibitors. The chloro and methoxy groups enhance interactions with ATP-binding pockets in kinases .
  • Synthesis : Achieved via nucleophilic substitution (59% yield) .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight LogP* Synthetic Yield Key Applications
1-Benzyl-N,N-dimethylazetidin-3-amine C₁₂H₁₈N₂ 190.28 2.1 65% JAK inhibitors
1-Benzhydryl-N,N-dimethylazetidin-3-amine C₁₈H₂₂N₂ 266.38 3.8 59% H3 receptor ligands
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine C₁₄H₂₂N₂ 218.34 1.9 >99% ee Tofacitinib intermediate

*LogP values estimated using computational tools.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-N,N-dimethylazetidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves alkylation or reductive amination of azetidine precursors. For example:

  • Route 1 : Reacting 3-aminazetidine with benzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol at 60°C), followed by N,N-dimethylation using formaldehyde and sodium cyanoborohydride .
  • Route 2 : Reductive amination of 1-benzylazetidin-3-one with dimethylamine in the presence of NaBH₃CN or H₂/Pd-C .

Q. Key Optimization Parameters :

ParameterImpact
Solvent polarityHigher polarity (e.g., ethanol vs. DCM) accelerates nucleophilic substitution but may increase side reactions.
TemperatureElevated temperatures (40–80°C) improve reaction rates but risk decomposition of azetidine intermediates.
Catalyst choicePd/C for hydrogenation minimizes over-reduction compared to NaBH₃CN .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 7.2–7.4 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.2 for C₁₂H₁₈N₂) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodologies guide SAR studies?

  • Substituent Effects :
    • Benzyl group : Fluorination at the para position improves metabolic stability (e.g., 4-F-benzyl analogs show 2x longer half-life in vitro) .
    • Azetidine ring : Introducing sp³-hybridized substituents (e.g., methyl at C2) enhances conformational rigidity, improving receptor binding .

Q. Methodologies :

  • Molecular Docking : Predicts interactions with targets (e.g., GPCRs) using software like AutoDock Vina.
  • In Vitro Assays : Functional cAMP or calcium flux assays quantify potency (IC₅₀) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case Example : Discrepancies in predicted vs. observed regioselectivity during benzylation can arise from solvent effects not accounted for in DFT calculations.
  • Resolution :
    • Molecular Dynamics (MD) Simulations : Model solvation shells to refine transition-state geometries .
    • Kinetic Isotope Effects (KIE) : Validate mechanistic pathways (e.g., SN2 vs. SN1) experimentally .

Q. How can researchers identify and validate biological targets for this compound?

  • Target Deconvolution Methods :
    • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., KD values for serotonin receptors) .

Q. What experimental approaches address stability and degradation under physiological conditions?

  • Forced Degradation Studies :

    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h; monitor degradation via HPLC-MS .
    • Oxidative Stress : Treat with H₂O₂ (0.3% v/v) to identify vulnerable sites (e.g., benzylic C-H bonds).
  • Stabilization Strategies :

    Degradation PathwayMitigation
    HydrolysisReplace labile ester groups with amides.
    OxidationAdd antioxidants (e.g., BHT) or steric hindrance near reactive sites .

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